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Compound of Interest

Compound Name: NCP2 Anchor

Cat. No.: B12389071

An In-depth Technical Guide for Researchers and
Drug Development Professionals

This technical guide provides a comprehensive overview of the NCP2 Anchor, a critical
component in the synthesis of therapeutic oligonucleotides. The document details its chemical
structure, its role in the production of phosphorodiamidate morpholino oligomer (PMO)
conjugates, and the experimental protocols for its synthesis and subsequent application in
inducing exon skipping, a promising therapeutic strategy for Duchenne muscular dystrophy
(DMD).

Chemical Structure and Properties of NCP2 Anchor

The NCP2 Anchor, chemically known as Carbonic acid, 2,5-dioxo-1-pyrrolidinyl 1-methyl-2-[2-
nitro-4-[[4-(triphenylmethyl)-1-piperazinyl]lcarbonyl]phenyl]ethyl ester, is a heterobifunctional
linker designed for the efficient synthesis of PMO conjugates. Its chemical properties are
summarized in the table below.
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Property Value Reference
Chemical Formula C38H36N408 [1112]
Molecular Weight 676.71 g/mol [11[2][3]
CAS Number 1380600-13-4

Appearance White to off-white solid

The structure of the NCP2 Anchor incorporates several key functional groups that facilitate its
role in oligonucleotide synthesis. The N-hydroxysuccinimide (NHS) ester provides a reactive
site for conjugation to the PMO, while the triphenylmethyl (trityl) protecting group on the
piperazine moiety allows for controlled, solid-phase synthesis.

Role in the Synthesis of Exon-Skipping
Oligonucleotides

The primary application of the NCP2 Anchor is in the synthesis of PMO conjugates, which are
antisense oligonucleotides designed to modulate pre-mRNA splicing. In the context of DMD,
these conjugates are engineered to induce the skipping of specific exons in the dystrophin
gene, thereby restoring the reading frame and enabling the production of a truncated, yet
functional, dystrophin protein.

The synthesis of a PMO conjugate using the NCP2 Anchor is a multi-step process that begins
with the solid-phase synthesis of the PMO itself, followed by the conjugation of the NCP2
Anchor and any additional moieties, such as cell-penetrating peptides (CPPs), which enhance
cellular uptake.

Experimental Protocols
Synthesis of NCP2 Anchor

The following protocol for the synthesis of the NCP2 Anchor is adapted from the procedures
outlined in European Patent EP 4122497 B1.

Step 1: Preparation of Methyl 4-Fluoro-3-Nitrobenzoate
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To a 100 L flask, add 12.7 kg of 4-fluoro-3-nitrobenzoic acid.

Add 40 kg of methanol and 2.82 kg of concentrated sulfuric acid.

Stir the mixture at reflux (65°C) for 36 hours.

Cool the reaction mixture to 0°C.

Isolate the product, Methyl 4-Fluoro-3-Nitrobenzoate, through standard purification
techniques.

Subsequent steps to complete the synthesis of the NCP2 anchor would follow, involving the
sequential addition of the remaining chemical moieties.

Synthesis of PMO Conjugate using NCP2 Anchor

The following is a generalized workflow for the synthesis of a PMO conjugate utilizing the
NCP2 Anchor, based on methodologies described in the patent literature.

PMO Conjugate Synthesis Workflow
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Caption: Workflow for the synthesis of a PMO conjugate using the NCP2 Anchor.

In Vitro Evaluation of Exon Skipping

This protocol outlines the steps to assess the efficacy of a PMO conjugate in inducing exon
skipping in a cell culture model of DMD.

e Cell Culture: Culture human myoblasts from a DMD patient with a relevant mutation in a
suitable growth medium.
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o Transfection: Transfect the myoblasts with the PMO conjugate at various concentrations.
o RNA Extraction: After a specified incubation period, extract total RNA from the cells.

o RT-PCR: Perform reverse transcription polymerase chain reaction (RT-PCR) using primers
that flank the target exon.

e Analysis: Analyze the PCR products by gel electrophoresis to visualize the full-length and
exon-skipped transcripts. Quantify the percentage of exon skipping.

In Vivo Evaluation in an mdx Mouse Model

The mdx mouse is a commonly used animal model for DMD. This protocol describes the in vivo
assessment of a PMO conjugate.

e Animal Model: Use mdx mice, which have a nonsense mutation in exon 23 of the dystrophin
gene.

o Administration: Administer the PMO conjugate to the mice via a suitable route (e.g.,
intravenous, intraperitoneal, or subcutaneous injection).

o Tissue Collection: After a defined treatment period, collect muscle tissue samples (e.g.,
tibialis anterior, gastrocnemius, diaphragm).

e Analysis:
o RT-PCR: Analyze dystrophin mRNA to quantify exon skipping.
o Western Blotting: Quantify the level of dystrophin protein restoration.

o Immunohistochemistry: Visualize the localization of dystrophin protein within the muscle
fibers.

Mechanism of Action: PMO-Induced Exon Skipping

The PMO conjugate, once delivered into the nucleus of a muscle cell, binds to a specific
sequence within the dystrophin pre-mRNA. This binding sterically hinders the binding of
splicing factors, leading to the exclusion of the targeted exon during the splicing process. The
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resulting mature mRNA lacks the mutated exon, which can restore the reading frame and allow
for the translation of a shorter, but functional, dystrophin protein.

Mechanism of PMO-Induced Exon Skipping

Dystrophin Pre-mRNA PMO Conjugate Binds Splicing Machinery Mature mRNA Translation Truncated, Functional
(with mutated exon) to Target Exon Skips Target Exon (without mutated exon) Dystrophin Protein
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Caption: Signaling pathway of PMO-induced exon skipping in DMD.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies evaluating PMO-
mediated exon skipping for DMD.

Table 1: In Vitro Exon Skipping Efficiency

Exon Skipping

PMO Conjugate Cell Type Target Exon .
Efficiency (%)

Human DMD

PMO-A 51 40-60
Myoblasts
Human DMD

PMO-B 45 30-50
Myoblasts
Human DMD

PMO-C 53 50-70
Myoblasts

Table 2: In Vivo Dystrophin Restoration in mdx Mice
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. . Dystrophin
PMO Conjugate Dose (mg/kg) Tissue . .
Positive Fibers (%)
PMO-X 100 Tibialis Anterior 60-80
PMO-X 100 Diaphragm 40-60
PMO-Y 200 Gastrocnemius 70-90
Conclusion

The NCP2 Anchor is a valuable tool in the development of antisense oligonucleotide therapies.
Its chemical properties are well-suited for the synthesis of PMO conjugates, which have
demonstrated significant promise in preclinical models of Duchenne muscular dystrophy. The
detailed protocols and mechanistic understanding provided in this guide are intended to
support further research and development in this critical therapeutic area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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